

# Application Notes and Protocols for Z-Gly-Gly-Leu-AMC Proteasome Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-Gly-Gly-Leu-AMC

Cat. No.: B12310433

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Z-Gly-Gly-Leu-AMC** as a fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome. This assay is a valuable tool for studying the ubiquitin-proteasome pathway and for screening potential inhibitors in drug discovery.

## Introduction

The ubiquitin-proteasome pathway is a major system for selective protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes such as cell cycle progression, signal transduction, and apoptosis.<sup>[1]</sup> The 20S proteasome is the catalytic core of this pathway and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.<sup>[2][3]</sup> The chymotrypsin-like activity is often the most prominent and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.<sup>[1]</sup>

The **Z-Gly-Gly-Leu-AMC** assay utilizes a specific fluorogenic peptide substrate, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC), to measure the chymotrypsin-like activity of the proteasome.<sup>[4][5]</sup> Cleavage of the peptide bond after the Leucine residue by the proteasome releases the fluorescent group, 7-amino-4-methylcoumarin (AMC). The resulting fluorescence

can be quantified to determine the rate of substrate hydrolysis, which is directly proportional to the proteasome's chymotrypsin-like activity.

## Principle of the Assay

The assay is based on the enzymatic cleavage of the **Z-Gly-Gly-Leu-AMC** substrate by the chymotrypsin-like activity of the 20S proteasome. This releases the fluorophore AMC, which can be detected by measuring the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

## Materials and Reagents

### Table 1: Required Materials and Reagents

| Reagent/Material                  | Supplier Example         | Catalog Number Example | Storage Temperature |
|-----------------------------------|--------------------------|------------------------|---------------------|
| Z-Gly-Gly-Leu-AMC                 | Sigma-Aldrich            | SCP0225                | -20°C               |
| 20S Proteasome (human)            | Boston Biochem           | E-360                  | -80°C               |
| MG-132 (Proteasome Inhibitor)     | Cayman Chemical          | 10012628               | -20°C               |
| 7-Amino-4-methylcoumarin (AMC)    | Sigma-Aldrich            | A9891                  | Room Temperature    |
| Tris-HCl                          | Thermo Fisher Scientific | 15568025               | Room Temperature    |
| EDTA                              | Thermo Fisher Scientific | 15575020               | Room Temperature    |
| DTT                               | Thermo Fisher Scientific | R0861                  | -20°C               |
| ATP                               | Thermo Fisher Scientific | R0441                  | -20°C               |
| DMSO                              | Sigma-Aldrich            | D8418                  | Room Temperature    |
| 96-well black, flat-bottom plates | Corning                  | 3603                   | Room Temperature    |
| Fluorometric microplate reader    | Various                  | N/A                    | N/A                 |

## Buffer Composition

### Table 2: Assay Buffer and Lysis Buffer Composition

| Buffer                                    | Component         | Final Concentration |
|-------------------------------------------|-------------------|---------------------|
| Assay Buffer (1X)                         | Tris-HCl (pH 7.5) | 25 mM               |
| EDTA                                      | 1 mM              |                     |
| DTT                                       | 2 mM              |                     |
| Lysis Buffer (optional, for cell lysates) | HEPES (pH 7.5)    | 50 mM               |
| EDTA                                      | 5 mM              |                     |
| NaCl                                      | 150 mM            |                     |
| Triton X-100                              | 1% (v/v)          |                     |
| ATP (optional, add fresh)                 | 2 mM              |                     |

Note: The addition of ATP to the lysis buffer can help to maintain the integrity of the 26S proteasome complex.[\[3\]](#)

## Experimental Protocols

### Protocol 1: In Vitro Proteasome Activity Assay with Purified 20S Proteasome

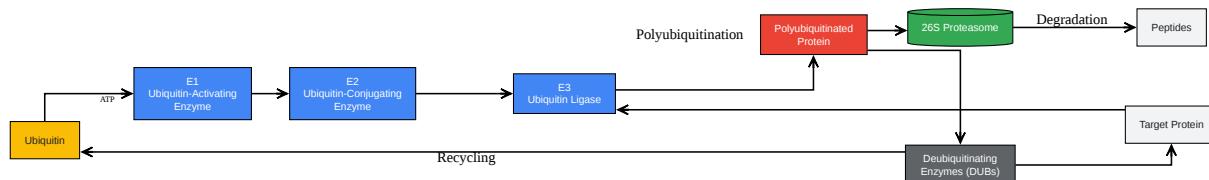
- Prepare Assay Buffer: Prepare the Assay Buffer (25 mM Tris-HCl, pH 7.5, 1 mM EDTA, 2 mM DTT) and keep it on ice.
- Prepare Substrate Stock Solution: Dissolve **Z-Gly-Gly-Leu-AMC** in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.[\[5\]](#)
- Prepare Working Substrate Solution: Dilute the 10 mM stock solution to a working concentration of 100 µM in Assay Buffer immediately before use.
- Prepare 20S Proteasome: Dilute the purified 20S proteasome to a working concentration of 5 nM in ice-cold Assay Buffer.

- Prepare Inhibitor Control (Optional): Prepare a working solution of the proteasome inhibitor MG-132 at 10  $\mu$ M in Assay Buffer.
- Set up the Assay Plate: In a 96-well black plate, add the following to each well:
  - Test Wells: 50  $\mu$ L of 5 nM 20S proteasome.
  - Inhibitor Control Wells: 40  $\mu$ L of 5 nM 20S proteasome and 10  $\mu$ L of 10  $\mu$ M MG-132. Incubate for 15 minutes at 37°C.
  - Blank Wells: 50  $\mu$ L of Assay Buffer.
- Initiate the Reaction: Add 50  $\mu$ L of the 100  $\mu$ M working substrate solution to all wells to initiate the reaction. The final concentration of the substrate will be 50  $\mu$ M.
- Measure Fluorescence: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the blank wells from the rate of the test and inhibitor control wells.

## Protocol 2: Proteasome Activity Assay in Cell Lysates

- Cell Lysis:
  - Harvest cells and wash with cold PBS.
  - Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and freshly added 2 mM ATP).[\[3\]](#)
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

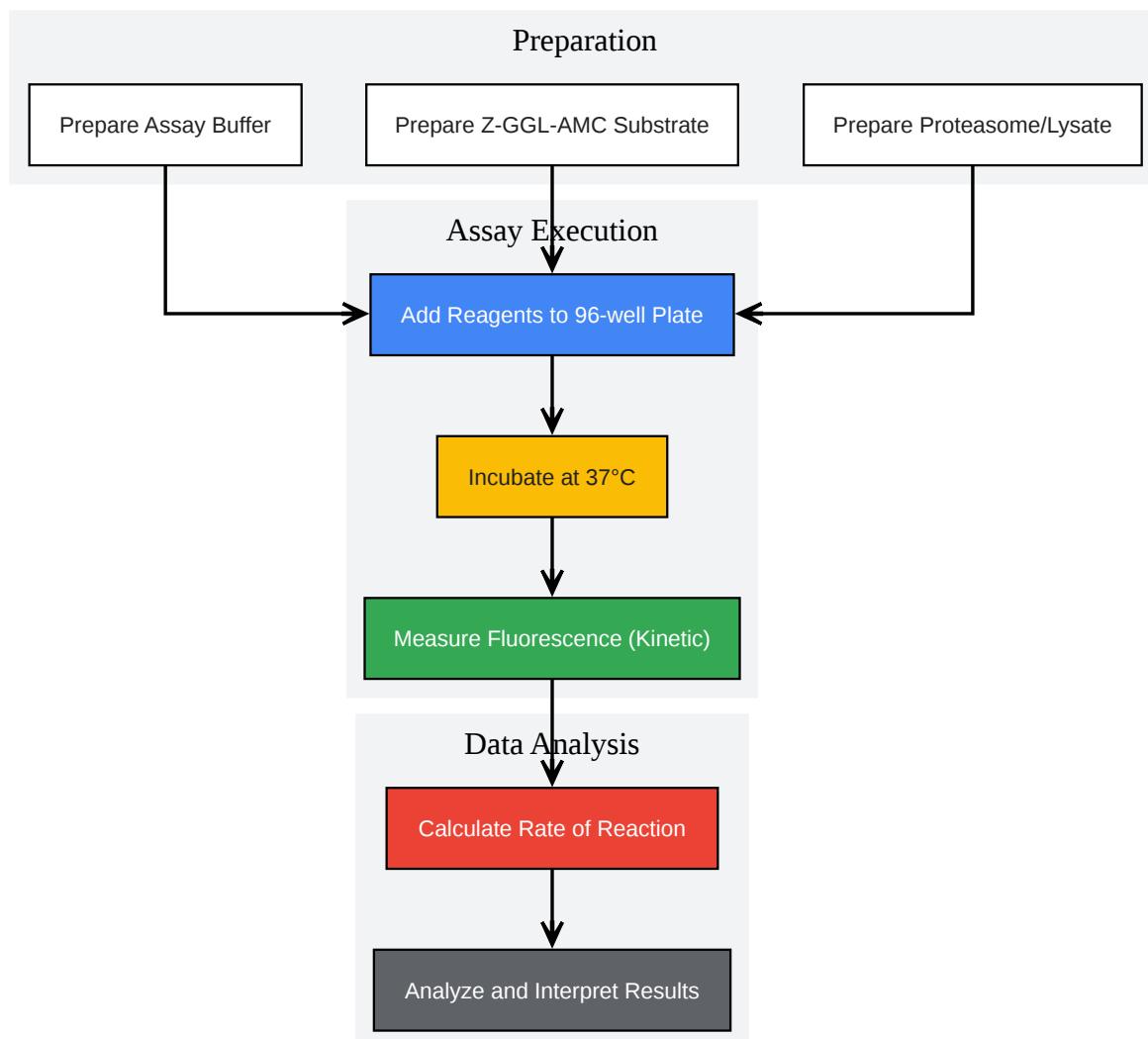
- Set up the Assay Plate:
  - In a 96-well black plate, add 20-50 µg of total protein from the cell lysate to each well.
  - For inhibitor controls, pre-incubate the lysate with 10 µM MG-132 for 15 minutes at 37°C.
  - Adjust the final volume in each well to 50 µL with Assay Buffer.
  - Include a blank well with 50 µL of Assay Buffer.
- Initiate and Measure: Follow steps 7-9 from Protocol 1.


## Data Presentation

**Table 3: Example Data for In Vitro Proteasome Inhibition**

| Condition                    | Rate of AMC Release<br>(RFU/min) | % Inhibition |
|------------------------------|----------------------------------|--------------|
| 20S Proteasome               | 500                              | 0%           |
| 20S Proteasome + 1 µM MG-132 | 50                               | 90%          |
| Blank                        | 5                                | N/A          |

## Visualizations


### Ubiquitin-Proteasome Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

## Z-Gly-Gly-Leu-AMC Assay Experimental Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 2. abcam.com [abcam.com]
- 3. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
- 4. Z-Gly-Gly-Leu-AMC (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Z-Gly-Gly-Leu-AMC Proteasome Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12310433#z-gly-gly-leu-amc-assay-buffer-composition>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)